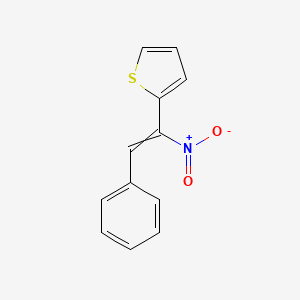
(2R,3R)-2,3-dihydroxybutanedioic acid;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-dihydroxybutanedioic acid;urea is a compound that combines the properties of (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and urea. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Urea is an organic compound with the chemical formula CO(NH₂)₂, widely used in fertilizers and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;urea involves the reaction of tartaric acid with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired compound. The process may involve the following steps:
- Dissolving tartaric acid in a suitable solvent.
- Adding urea to the solution.
- Introducing a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at a specific temperature and pressure.
- Isolating and purifying the resulting compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous processing techniques. The process is optimized to maximize yield and minimize waste. Key steps include:
- Bulk mixing of tartaric acid and urea.
- Continuous addition of catalysts and solvents.
- Controlled heating and cooling cycles.
- Separation and purification of the final product using techniques such as crystallization and filtration.
化学反応の分析
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2R,3R)-2,3-dihydroxybutanedioic acid;urea has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers, adhesives, and coatings.
作用機序
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
(2R,3S)-2,3-dihydroxybutanedioic acid: An enantiomer of tartaric acid with different stereochemistry.
(2S,3R)-2,3-dihydroxybutanedioic acid: Another enantiomer with distinct properties.
Urea Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;urea is unique due to its combination of tartaric acid and urea properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
特性
CAS番号 |
64674-55-1 |
|---|---|
分子式 |
C5H10N2O7 |
分子量 |
210.14 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;urea |
InChI |
InChI=1S/C4H6O6.CH4N2O/c5-1(3(7)8)2(6)4(9)10;2-1(3)4/h1-2,5-6H,(H,7,8)(H,9,10);(H4,2,3,4)/t1-,2-;/m1./s1 |
InChIキー |
OEMSOUAIXGVVDH-ZVGUSBNCSA-N |
異性体SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.C(=O)(N)N |
正規SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(=O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)




![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)

![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)

![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)


